PF-06928215 is a synthetic compound developed as a high-affinity inhibitor of cyclic GMP-AMP synthase (cGAS), an enzyme that plays a pivotal role in the innate immune response by synthesizing cyclic GMP-AMP from ATP and GTP in response to double-stranded DNA. This compound has garnered attention due to its potential therapeutic applications in treating autoimmune diseases, where inappropriate activation of cGAS is implicated. The synthesis and characterization of PF-06928215 were conducted primarily at Pfizer, with significant contributions from various academic institutions, including the University of Massachusetts Medical School and Toho University in Japan .
PF-06928215 is classified as a small molecule inhibitor and is part of a broader category of compounds targeting the cGAS-STING pathway, which is crucial for immune signaling. The compound's high affinity (with a Kd value of approximately 200 nM) positions it as a promising candidate for further development in clinical settings aimed at modulating immune responses .
The synthesis of PF-06928215 was performed using established organic chemistry techniques. While specific synthetic pathways are proprietary, the general approach involved:
PF-06928215 features a unique molecular structure that enables its interaction with the cGAS active site. Although detailed structural data specific to PF-06928215 is not widely published, it is understood that its design allows for effective binding within the enzyme's catalytic pocket, which is crucial given the complex nature of cGAS interactions with its substrates.
The compound's structural characteristics facilitate its role as an inhibitor, impacting the enzyme's ability to synthesize cyclic GMP-AMP effectively.
PF-06928215 functions by inhibiting the enzymatic activity of cGAS, thereby preventing the production of cyclic GMP-AMP from ATP and GTP. This inhibition can be quantified through various biochemical assays:
PF-06928215 inhibits cGAS by binding to its active site, thereby interfering with its ability to catalyze the conversion of ATP and GTP into cyclic GMP-AMP. This action can prevent downstream signaling pathways associated with immune activation:
While specific physical properties such as melting point or solubility are not detailed in the available literature, general characteristics relevant to small molecule inhibitors include:
These properties are critical for determining the compound's suitability for therapeutic use.
PF-06928215 has potential applications in several areas:
The cyclic GMP-AMP synthase-stimulator of interferon genes pathway constitutes an evolutionarily conserved cytosolic surveillance system that detects double-stranded deoxyribonucleic acid (dsDNA) as a molecular signature of cellular damage or pathogenic invasion. Upon dsDNA binding, cyclic GMP-AMP synthase undergoes conformational changes that activate its nucleotidyltransferase activity, catalyzing adenosine triphosphate and guanosine triphosphate into cyclic guanosine monophosphate-adenosine monophosphate (2',3'-cyclic GMP-AMP), a cyclic dinucleotide second messenger with unique mixed 2'-5' and 3'-5' phosphodiester linkages [1] [10]. Cyclic GMP-AMP then binds with high specificity to stimulator of interferon genes, an endoplasmic reticulum-resident adaptor protein, triggering stimulator of interferon genes dimerization, palmitoylation, and trafficking through the endoplasmic reticulum-Golgi intermediate compartment to the Golgi apparatus [2].
This intracellular redistribution facilitates stimulator of interferon genes interaction with TANK-binding kinase 1 and interferon regulatory factor 3, culminating in phosphorylation-dependent nuclear translocation of interferon regulatory factor 3 and activation of type I interferon gene transcription [2] [8]. Beyond interferon production, stimulator of interferon genes oligomerization activates nuclear factor kappa B signaling, promoting expression of proinflammatory cytokines including interleukin-6, interleukin-1β, and tumor necrosis factor α [2]. The cyclic GMP-AMP synthase-stimulator of interferon genes axis serves as a primary defense mechanism against diverse pathogens; however, inappropriate activation by self-DNA drives pathological inflammation through sustained interferon and cytokine production. Structural studies reveal that cyclic GMP-AMP synthase activation requires dsDNA lengths exceeding 45 base pairs to overcome autoinhibitory mechanisms, forming ladder-like phase-separated assemblies essential for signal amplification [2].
Dysregulation of the cyclic GMP-AMP synthase-stimulator of interferon genes pathway underlies several interferon-driven autoimmune and autoinflammatory disorders. In systemic lupus erythematosus, impaired clearance of nuclear and mitochondrial DNA results in accumulation of cytosolic self-DNA that aberrantly activates cyclic GMP-AMP synthase [8]. Elevated cyclic GMP-AMP levels correlate positively with systemic lupus erythematosus disease activity index scores and more severe disease phenotypes [1] [10]. Monogenic interferonopathies provide mechanistic proof-of-concept: Loss-of-function mutations in three-prime repair exonuclease 1, a DNase that degrades cytosolic DNA, cause Aicardi-Goutières syndrome characterized by constitutive interferon signaling and neurological deterioration [1] [8]. Conversely, gain-of-function mutations in stimulator of interferon genes itself cause stimulator of interferon genes-associated vasculopathy with onset in infancy, featuring neonatal-onset systemic inflammation, cutaneous vasculopathy, and progressive interstitial lung disease [4].
Table 1: Diseases Linked to cyclic GMP-AMP Synthase-Stimulator of Interferon Genes Pathway Dysregulation
Disease | Genetic/Molecular Defect | Clinical Manifestations | Interferon Signature |
---|---|---|---|
Systemic Lupus Erythematosus | Cytosolic self-DNA accumulation | Nephritis, arthritis, cutaneous lesions, fatigue | Elevated in 50-80% cases |
Aicardi-Goutières Syndrome | Mutations in TREX1, RNASEH2, SAMHD1 genes | Encephalopathy, intracranial calcification, chilblains | Constitutively elevated |
STING-Associated Vasculopathy with Onset in Infancy | Gain-of-function STING mutations | Severe cutaneous vasculopathy, interstitial lung disease | Constitutively elevated |
COPA Syndrome | Impaired retrograde STING transport | Pulmonary hemorrhage, arthritis, renal disease | Elevated |
Mitochondrial dysfunction represents another source of pathological cytosolic DNA in inflammatory diseases. Oxidative stress promotes mitochondrial DNA release into the cytosol, where it activates cyclic GMP-AMP synthase due to structural similarities with bacterial DNA [8]. Notably, three-prime repair exonuclease 1 knockout mice develop myocarditis and multiorgan inflammation driven by cyclic GMP-AMP synthase activation, a phenotype completely rescued in three-prime repair exonuclease 1/cyclic GMP-AMP synthase double-knockout animals [1] [10]. These genetic and biochemical insights establish cyclic GMP-AMP synthase as a genetically validated therapeutic target for interferon-mediated pathologies.
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0